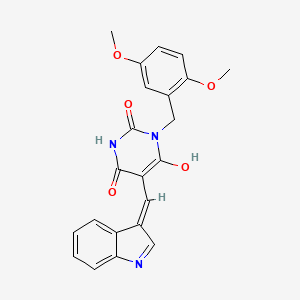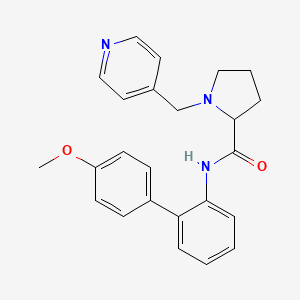![molecular formula C22H31N3OS B6103199 1-(2-methoxyphenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine](/img/structure/B6103199.png)
1-(2-methoxyphenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxyphenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine, also known as MeOPP, is a chemical compound that has been widely studied for its potential therapeutic applications. MeOPP belongs to the class of piperazine derivatives and has shown promising results in preclinical studies as a potential treatment for various neurological and psychiatric disorders.
Mecanismo De Acción
The exact mechanism of action of 1-(2-methoxyphenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine is not fully understood. However, it is believed to act as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. This compound also has a high affinity for the dopamine D2 receptor and the sigma-1 receptor. These interactions are believed to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-methoxyphenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine has several advantages for lab experiments. It has a high purity and is readily available. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
1-(2-methoxyphenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine has shown promising results in preclinical studies as a potential treatment for various neurological and psychiatric disorders. Further research is needed to elucidate its exact mechanism of action and to determine its potential therapeutic applications. Future studies should focus on optimizing the synthesis method to improve its solubility and bioavailability. In addition, clinical trials are needed to assess the safety and efficacy of this compound in humans. Overall, this compound has the potential to be a valuable addition to the current repertoire of psychiatric medications.
Métodos De Síntesis
The synthesis of 1-(2-methoxyphenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine involves the reaction of 1-(2-methoxyphenyl)piperazine with 1-[(5-methyl-2-thienyl)methyl]-3-piperidinylamine in the presence of a suitable catalyst. The reaction yields this compound as a white crystalline solid with a high purity.
Aplicaciones Científicas De Investigación
1-(2-methoxyphenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies as a potential treatment for various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and addiction.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-4-[1-[(5-methylthiophen-2-yl)methyl]piperidin-3-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3OS/c1-18-9-10-20(27-18)17-23-11-5-6-19(16-23)24-12-14-25(15-13-24)21-7-3-4-8-22(21)26-2/h3-4,7-10,19H,5-6,11-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYXUAQIYZWKHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(2-methoxyphenyl)-3-[4-(2-methylphenyl)-1-piperazinyl]-1,4'-bipiperidine](/img/structure/B6103117.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6103127.png)
![3-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B6103133.png)
![N-1,3-benzodioxol-5-yl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6103137.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-methoxyphenyl)propanamide](/img/structure/B6103144.png)
![N-{2-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B6103148.png)


![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide](/img/structure/B6103186.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6103208.png)
![6,10-dihydro-4H-imidazo[4,5-g][1,2,5]oxadiazolo[3,4-b]quinoxaline](/img/structure/B6103215.png)
![4-{1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-pyrrolidinyl}-1-(2-phenylethyl)piperidine](/img/structure/B6103221.png)
![N-(tert-butyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6103224.png)
![4-[6-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B6103228.png)